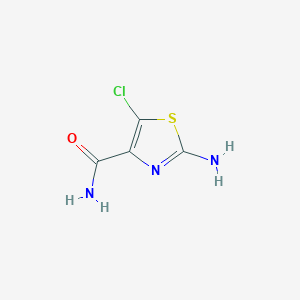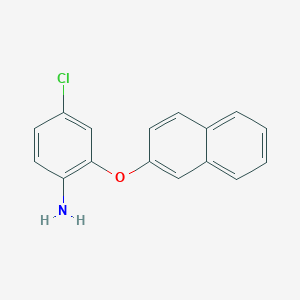
Dimethylsilyl Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethylsilyl acetate is an organosilicon compound with the molecular formula C4H10O2Si. It is a derivative of acetic acid where the hydrogen atom of the hydroxyl group is replaced by a dimethylsilyl group. This compound is known for its utility in organic synthesis, particularly as a protecting group for alcohols.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethylsilyl acetate can be synthesized through the reaction of dimethylchlorosilane with acetic acid in the presence of a base such as pyridine. The reaction proceeds as follows: [ \text{(CH}_3\text{)}_2\text{SiCl} + \text{CH}_3\text{COOH} \rightarrow \text{(CH}_3\text{)}_2\text{SiOCOCH}_3 + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous addition of dimethylchlorosilane to a mixture of acetic acid and a base under controlled temperature and pressure conditions. The by-product, hydrogen chloride, is typically neutralized using a scrubber system.
Análisis De Reacciones Químicas
Types of Reactions
Dimethylsilyl acetate undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form dimethylsilanediol and acetic acid.
Substitution: Can be used to introduce the dimethylsilyl group into other molecules, replacing a hydroxyl group.
Oxidation and Reduction: Generally inert to mild oxidizing and reducing agents due to the stability of the silicon-oxygen bond.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acid/base solutions.
Substitution: Reagents like trimethylsilyl chloride in the presence of a base.
Oxidation and Reduction: Typically requires strong oxidizing agents like chromic acid or reducing agents like lithium aluminum hydride for significant reactivity.
Major Products Formed
Hydrolysis: Dimethylsilanediol and acetic acid.
Substitution: Various silyl ethers depending on the substrate.
Aplicaciones Científicas De Investigación
Dimethylsilyl acetate finds applications in various fields:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Biology: Employed in the modification of biomolecules to enhance stability and solubility.
Medicine: Utilized in the synthesis of pharmaceuticals where protection of functional groups is necessary.
Industry: Applied in the production of silicone-based materials and coatings.
Mecanismo De Acción
The primary mechanism by which dimethylsilyl acetate exerts its effects is through the formation of stable silyl ethers. The silicon-oxygen bond is robust, providing protection to hydroxyl groups during chemical reactions. The mechanism involves nucleophilic attack on the silicon atom, leading to the formation of a silyl ether.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl acetate: Similar in structure but with an additional methyl group on the silicon atom.
Tert-butyldimethylsilyl acetate: Contains a tert-butyl group, providing greater steric hindrance and stability.
Uniqueness
This compound is unique due to its balance of reactivity and stability. It provides sufficient protection to hydroxyl groups while being easier to remove compared to bulkier silyl groups like tert-butyldimethylsilyl.
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, biology, medicine, and industry. Its ability to protect hydroxyl groups while maintaining stability makes it a valuable tool in various chemical processes.
Propiedades
Fórmula molecular |
C4H10O2Si |
|---|---|
Peso molecular |
118.21 g/mol |
Nombre IUPAC |
dimethylsilyl acetate |
InChI |
InChI=1S/C4H10O2Si/c1-4(5)6-7(2)3/h7H,1-3H3 |
Clave InChI |
NYMVBZHJSKIHQK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O[SiH](C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





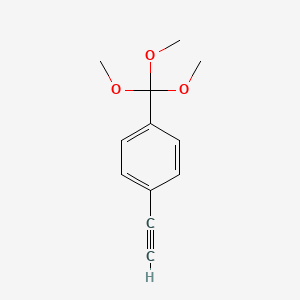
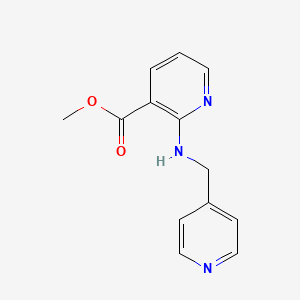


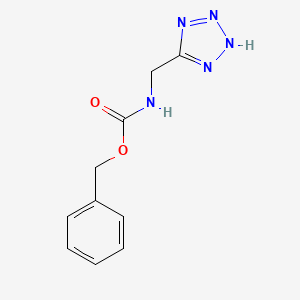
![2',4',6'-Trimethoxy-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B11925483.png)

